molecular formula C12H9IO3 B8573940 Methyl 6-hydroxy4-iodo-1-naphthoate

Methyl 6-hydroxy4-iodo-1-naphthoate

Cat. No. B8573940
M. Wt: 328.10 g/mol
InChI Key: SYFMVPLWVNZZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-hydroxy4-iodo-1-naphthoate is a useful research compound. Its molecular formula is C12H9IO3 and its molecular weight is 328.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-hydroxy4-iodo-1-naphthoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-hydroxy4-iodo-1-naphthoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 6-hydroxy4-iodo-1-naphthoate

Molecular Formula

C12H9IO3

Molecular Weight

328.10 g/mol

IUPAC Name

methyl 6-hydroxy-4-iodonaphthalene-1-carboxylate

InChI

InChI=1S/C12H9IO3/c1-16-12(15)9-4-5-11(13)10-6-7(14)2-3-8(9)10/h2-6,14H,1H3

InChI Key

SYFMVPLWVNZZHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC(=CC2=C(C=C1)I)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of methyl-4-amino-6-hydroxy-1-naphthoate (0.500 g, 2.30 mmol) in THF (2.5 mL) was cooled to 0° C. and 3 N HCl (5.0 mL) was added. A solution of sodium nitrite (0.175 g, 2.53 mmol) in water (1.2 mL) was added and the mixture stirred at 0° C. for 15 min. A solution of potassium iodide (0.764 g, 4.60 mmol) in water (1.2 ml) was added and the mixture was stirred at 0° C. for 1 h. EtOAc was added and the solution was poured into water. The aqueous phase was separated and extracted with EtOAc. The combined organic phases were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated to afford a red-brown oil. This material was purified via column chromatography on silica gel (eluting with 0-50% EtOAc-hexane) to afford methyl 6-hydroxy-4-iodo-1-naphthoate as a tan solid. MS (ESI, pos. ion) m/z: 328.8 (M+H). Mass Calc'd for C12H9IO3: 328.
Name
methyl-4-amino-6-hydroxy-1-naphthoate
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.175 g
Type
reactant
Reaction Step Three
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Three
Quantity
0.764 g
Type
reactant
Reaction Step Four
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of methyl 4-amino-6-hydroxy-1-naphthoate (0.500 g, 2.30 mmol) in THF (2.5 mL) was cooled to 0° C. and 3 N HCl (5.0 mL) was added. A solution of sodium nitrite (0.175 g, 2.53 mmol) in water (1.2 mL) was added and the mixture stirred at 0° C. for 15 min. A solution of potassium iodide (0.764 g, 4.60 mmol) in water (1.2 ml) was added and the mixture was stirred at 0° C. for 1 h. EtOAc was added and the solution was poured into water. The aqueous phase was separated and extracted with EtOAc. The combined organic phases were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated to afford a red-brown oil. This material was purified via column chromatography on silica gel (eluting with 0-50% EtOAc-hexane) to afford methyl 6-hydroxy-4-iodo-1-naphthoate as a tan solid. MS (ESI, pos. ion) m/z: 328.8 (M+H). Mass Calc'd for C12H9IO3: 328.
Name
methyl 4-amino-6-hydroxy-1-naphthoate
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.175 g
Type
reactant
Reaction Step Three
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Three
Quantity
0.764 g
Type
reactant
Reaction Step Four
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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